N-(1-benzothiophen-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide
Description
This compound is a piperidine-4-carboxamide derivative featuring a benzothiophene moiety at the N-position and a 5-chlorothiophene-2-sulfonyl group. The 5-chloro substituent on the thiophene ring may influence electronic properties and metabolic stability.
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S3/c19-16-3-4-17(26-16)27(23,24)21-8-5-12(6-9-21)18(22)20-14-1-2-15-13(11-14)7-10-25-15/h1-4,7,10-12H,5-6,8-9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXGXEKVECKDQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)SC=C3)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene and chlorothiophene intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and carboxylating agents. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzothiophene or chlorothiophene rings.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions may vary but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic potential in treating diseases or conditions.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperidine-4-Carboxamide Cores
- Compound (R)-1-((1H-indazol-5-yl)sulfonyl)-N-ethyl-N-(1-phenylethyl)piperidine-4-carboxamide (7g) Structure: Shares the piperidine-4-carboxamide core but replaces the benzothiophene with an indazole sulfonyl group and includes an ethyl-phenylethyl substituent. Key Differences: The indazole group (bulkier than benzothiophene) may reduce membrane permeability but enhance binding to hydrophobic pockets. Synthesis: Prepared via sulfonylation of a piperidine precursor, similar to methods used for sulfonamide-containing compounds in and .
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Structure : Features a naphthalene group instead of benzothiophene and a fluorobenzyl substituent.
- Key Differences : The naphthalene moiety enhances lipophilicity, which may improve blood-brain barrier penetration. The 4-fluorobenzyl group could modulate metabolic stability compared to the 5-chlorothiophene in the target compound .
Sulfonamide-Containing Derivatives
- 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide (33) Structure: Shares the 5-chlorothiophene sulfonamide group but replaces the piperidine with an indole-acetamide scaffold. Key Differences: The indole ring may confer distinct binding interactions (e.g., via NH hydrogen bonding), while the acetamide linker increases flexibility compared to the rigid piperidine core in the target compound.
- N-(5-chloro-pyridine-2-yl)-5-methoxy-2-nitrobenzamide Structure: Contains a pyridine ring and nitro group instead of benzothiophene and sulfonamide. Key Differences: The nitro group increases electrophilicity, which may enhance reactivity but also toxicity risks.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The 5-chloro substituent on the thiophene ring may slow oxidative metabolism compared to methoxy or nitro groups in analogs like Compound 33 or BP 27513 .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis would likely follow routes similar to and , involving sulfonylation of a piperidine precursor. However, the benzothiophene moiety may require specialized coupling reagents (e.g., HATU) or protecting-group strategies, as seen in .
- Structure-Activity Relationships (SAR) :
- Piperidine Core : Critical for conformational rigidity; replacing it with flexible linkers (e.g., acetamide in Compound 33) reduces potency in related compounds .
- Sulfonamide Group : Essential for hydrogen bonding to targets like enzymes or receptors; its absence in pyridine analogs (e.g., BP 27513) correlates with reduced activity .
Biological Activity
N-(1-benzothiophen-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity supported by empirical research findings, data tables, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperidine core substituted with various functional groups, including a benzothiophene moiety and a chlorothiophene sulfonyl group. Its molecular formula is C16H15ClN2O2S2, with a molecular weight of approximately 378.88 g/mol.
Antibacterial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For example, studies have shown moderate to strong activity against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
These findings suggest that the compound could be effective in treating infections caused by these pathogens .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease, which are critical targets in various therapeutic areas:
| Enzyme | Inhibition IC50 (µM) |
|---|---|
| Acetylcholinesterase | 0.63 ± 0.001 |
| Urease | 2.14 ± 0.003 |
These results indicate that the compound may have applications in treating conditions related to cholinergic dysfunction and urea metabolism disorders .
The biological activity of this compound is thought to arise from its ability to interact with specific target proteins or enzymes. Docking studies have suggested that the compound can form stable complexes with target amino acids, influencing their activity and leading to the observed biological effects .
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of compounds related to this compound:
- Antibacterial Screening : A study synthesized a series of piperidine derivatives and assessed their antibacterial efficacy against multiple strains, revealing that certain derivatives exhibited significantly higher activity than others .
- Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibitory properties of similar compounds, demonstrating strong inhibition against AChE and urease, which could be beneficial for developing new therapeutic agents for Alzheimer's disease and kidney disorders .
- Pharmacological Profiles : The pharmacological profiles of these compounds have been linked to their structural features, particularly the presence of sulfonamide groups which are known for their diverse therapeutic potentials including antibacterial and anticancer activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
